Isoquinoline-3,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAMHFREWJVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624949 | |
| Record name | Isoquinoline-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852241-18-0 | |
| Record name | Isoquinoline-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of Isoquinoline 3,5 Diamine
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
For Isoquinoline-3,5-diamine, the IR spectrum would be dominated by absorptions corresponding to the N-H bonds of the two primary amine groups and the vibrations of the aromatic isoquinoline (B145761) core.
Expected Characteristic IR Absorptions for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretching (Amine) | 3500-3300 | Strong, two bands | The two bands arise from the symmetric and asymmetric stretching of the primary amine (-NH₂) groups. Hydrogen bonding can cause broadening. |
| Aromatic C-H Stretching | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on the aromatic rings. |
| C=N Stretching (in ring) | ~1620-1580 | Medium | Part of the isoquinoline ring system. |
| C=C Stretching (Aromatic) | ~1600-1450 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the fused aromatic rings. |
| N-H Bending (Amine) | ~1650-1550 | Medium to Strong | This scissoring vibration can sometimes overlap with the aromatic C=C stretching bands. |
| C-N Stretching | ~1340-1250 | Medium to Strong | Stretching vibration of the bond between the aromatic ring and the amine nitrogen. |
| C-H Out-of-Plane Bending | 900-675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
Without experimental data, a definitive data table cannot be constructed. The values above are based on established correlation tables for similar functional groups and aromatic structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Spectroscopic Investigations
A ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic rings and the protons of the two amine groups. The chemical shifts (δ) would be influenced by the electron-donating amino groups and the electronegativity of the ring nitrogen. The coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets, multiplets).
Predicted ¹H NMR Spectral Assignments for this compound:
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 | ~8.8-9.2 | Singlet | Deshielded due to proximity to the electronegative ring nitrogen. |
| H-4 | ~6.8-7.2 | Singlet | Shielded by the C-3 amino group. |
| H-6 | ~6.5-6.9 | Doublet | Shielded by the C-5 amino group and coupled to H-7. |
| H-7 | ~7.0-7.4 | Triplet | Coupled to both H-6 and H-8. |
| H-8 | ~7.5-7.9 | Doublet | Coupled to H-7. |
| -NH₂ (at C-3) | ~4.5-5.5 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. Protons may exchange, leading to a broad signal. |
| -NH₂ (at C-5) | ~5.0-6.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |
Note: These are estimated values. Actual chemical shifts and coupling constants would need to be determined experimentally.
Carbon-13 (¹³C) NMR Spectroscopic Investigations
A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. This compound has nine carbon atoms in its aromatic rings, and a decoupled spectrum would be expected to show nine distinct signals. The carbons directly attached to the nitrogen atoms (both the ring nitrogen and the amino groups) would have characteristic chemical shifts.
Predicted ¹³C NMR Spectral Assignments for this compound:
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~150-155 | Deshielded by adjacent ring nitrogen. |
| C-3 | ~155-160 | Strongly deshielded by the attached amino group and ring nitrogen. |
| C-4 | ~95-105 | Strongly shielded by the C-3 amino group. |
| C-4a | ~125-130 | Bridgehead carbon. |
| C-5 | ~145-150 | Strongly deshielded by the attached amino group. |
| C-6 | ~110-115 | Shielded by the C-5 amino group. |
| C-7 | ~128-132 | |
| C-8 | ~115-120 | |
| C-8a | ~135-140 | Bridgehead carbon. |
Note: These are estimated values based on substituent effects on similar aromatic systems.
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals, various 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal which protons are spin-coupled to each other, helping to trace the connectivity of the protons around the rings (e.g., confirming the H-6, H-7, H-8 coupling pathway).
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary (non-protonated) carbons like C-3, C-4a, C-5, and C-8a by observing their correlations to nearby protons.
Without experimental spectra, specific correlation tables cannot be generated.
Diffusion-Ordered Spectroscopy (DOSY) for Monomeric Characterization
DOSY is a 2D NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which is related to their size and shape. For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned at the same diffusion coefficient value, confirming that all observed signals belong to a single molecular species and providing evidence for its monomeric state in the chosen solvent. This technique is particularly useful to check for aggregation or the presence of impurities.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The spectrum is typically characterized by the wavelength of maximum absorbance (λ_max).
For this compound, the UV-Vis spectrum would be characteristic of a highly conjugated aromatic system with strong electron-donating substituents. The presence of the two amino groups would be expected to cause a significant red-shift (bathochromic shift) of the absorption bands compared to the parent isoquinoline molecule. This is due to the extension of the conjugated π-system through the lone pairs on the nitrogen atoms. The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions. The exact λ_max values and molar absorptivities (ε) would depend on the solvent used.
While a theoretical framework for the spectroscopic characterization of this compound can be established based on the known principles of spectroscopy and the effects of its constituent functional groups, a comprehensive and scientifically accurate analysis is impossible without experimental data. The information presented here serves as a predictive guide and highlights the need for the synthesis and thorough spectroscopic analysis of this compound to fill the existing gap in the scientific literature.
Mass Spectrometry (MS) for Molecular Ion Identification
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming its molecular formula, C₉H₉N₃.
In typical HRMS analysis using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecular ion, [M+H]⁺. This pseudomolecular ion's exact mass can be measured with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. For C₉H₉N₃, the calculated monoisotopic mass is 159.080 g/mol , and the corresponding protonated ion [C₉H₁₀N₃]⁺ would have a calculated m/z of 160.087.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve characteristic neutral losses, such as the loss of ammonia (B1221849) (NH₃) from the amino groups. researchgate.net The isoquinoline core itself can undergo ring cleavage, leading to specific fragment ions that help to confirm the core structure. researchgate.net The analysis of these fragmentation pathways allows for differentiation from other isomers.
| Ion Type | Formula | Calculated m/z | Description |
| Molecular Ion | [C₉H₉N₃]⁺˙ | 159.080 | Observed in electron ionization (EI-MS). |
| Protonated Molecule | [C₉H₁₀N₃]⁺ | 160.087 | Dominant ion in soft ionization (e.g., ESI-MS). mdpi.comnih.gov |
| Fragment Ion | [C₉H₈N₂]⁺˙ | 144.070 | Resulting from the loss of an amino group radical (•NH₂). |
| Fragment Ion | [C₉H₇N₂]⁺ | 143.063 | Resulting from the loss of ammonia (NH₃). researchgate.net |
This table presents hypothetical data based on established fragmentation principles for aromatic amines and isoquinoline derivatives.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its solid-state structure can be constructed. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles within the molecule.
The resulting crystal structure would confirm the planarity of the isoquinoline ring system and determine the precise positions of the two amine substituents at the C3 and C5 positions. Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding networks formed between the amine groups of one molecule and the nitrogen atoms (both ring and amino) of neighboring molecules. These interactions govern the crystal packing and influence the material's bulk properties. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as cobalt complexes of isoquinoline, shows the coordination geometry and bond lengths can be determined with high precision. researchgate.netresearchgate.net
| Structural Parameter | Expected Information | Significance |
| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the basic repeating unit of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry elements within the crystal. researchgate.net |
| Bond Lengths | C-C, C-N, N-H | Confirms covalent bonding and can indicate bond order/aromaticity. |
| Bond Angles | C-N-C, H-N-H | Defines the geometry around each atom. |
| Torsional Angles | Describes the conformation and planarity of the ring system. | |
| Hydrogen Bonds | N-H···N distances/angles | Elucidates the intermolecular forces governing crystal packing. |
This table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. nih.govethz.ch In its neutral, diamagnetic ground state, this compound has no unpaired electrons and is therefore "EPR-silent."
However, EPR spectroscopy becomes an indispensable tool for characterizing this compound when it is part of a paramagnetic system. ethz.ch This can occur under several conditions:
Coordination to a Paramagnetic Metal Ion: When this compound acts as a ligand to a paramagnetic transition metal ion (e.g., Cu(II), Co(II), Mn(II)), the resulting complex can be studied by EPR. acs.org The EPR spectrum provides detailed information about the electronic structure of the metal center, its oxidation state, and its coordination environment. Hyperfine coupling between the unpaired electron and the magnetic nuclei of the ligand (e.g., ¹⁴N of the isoquinoline ring and amino groups) can reveal the extent of covalent bonding and the delocalization of the unpaired electron onto the ligand framework. tugraz.at
Formation of a Radical Species: The compound could be chemically or electrochemically oxidized or reduced to form a radical cation or anion, respectively. These radical species, possessing an unpaired electron, would be EPR active. The analysis of the resulting spectrum would yield insights into the distribution of spin density across the molecule.
| EPR Parameter | Information Obtained | Relevance to this compound Complexes |
| g-factor | Electronic environment of the unpaired electron. | Sensitive to the geometry and nature of the atoms coordinating the paramagnetic center. |
| Hyperfine Coupling (A) | Interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H). | Confirms the coordination of the nitrogen atoms from the ligand to the metal center and maps the spin distribution. tugraz.at |
| Signal Intensity | Concentration of the paramagnetic species. | Allows for quantification of the EPR-active species in a sample. |
This table describes the information that could be obtained from an EPR study of a paramagnetic derivative or complex of this compound.
X-ray Absorption Spectroscopy (XAS) for Oxidation States and Local Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of an absorbing atom in any phase of matter. nih.govnih.gov For this compound, XAS would be most applicable when the molecule is part of a metal-containing system, acting as a ligand in a coordination complex. The technique allows for the independent interrogation of the metallic center. nih.gov
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): The shape and energy of the absorption edge are highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comrsc.org For a metal complex of this compound, the XANES spectrum at the metal's K-edge would provide a direct measure of the metal's oxidation state (e.g., distinguishing between Fe(II) and Fe(III)). ramartipublishers.comresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the absorption edge contain information about the local atomic environment of the absorbing atom. nih.gov Analysis of the EXAFS region can determine the type of neighboring atoms, their distance from the central atom, and their coordination number. In a complex with this compound, EXAFS could precisely measure the bond lengths between the metal center and the coordinating nitrogen atoms of the ligand. mdpi.com
This technique is particularly valuable because it does not require crystalline samples and can be performed on solutions, frozen solutions, or amorphous solids, providing structural information under conditions that may be relevant to catalytic or biological processes. nih.govmdpi.com
| XAS Region | Parameter | Information Derived |
| XANES | Edge Energy | Oxidation state of the absorbing atom (metal center). ramartipublishers.com |
| XANES | Pre-edge Features | Coordination geometry (e.g., tetrahedral vs. octahedral). mdpi.com |
| EXAFS | Oscillation Frequency | Bond distances to neighboring atoms (e.g., Metal-Nitrogen distance). |
| EXAFS | Oscillation Amplitude | Coordination number and type of neighboring atoms. |
This table summarizes the key structural and electronic information obtainable from an XAS experiment on a metal complex containing this compound.
Reactivity and Reaction Mechanisms of Isoquinoline 3,5 Diamine
Electrophilic Aromatic Substitution (SEAr) Reactions at the Isoquinoline (B145761) Core
Electrophilic aromatic substitution (SEAr) in isoquinoline typically occurs on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. The pyridine ring is deactivated due to the electron-withdrawing effect of the nitrogen atom, a characteristic that is further amplified upon protonation in acidic media. arsdcollege.ac.inlibretexts.org In unsubstituted isoquinoline, electrophilic attack preferentially takes place at the C-5 and C-8 positions. arsdcollege.ac.inshahucollegelatur.org.inimperial.ac.ukquimicaorganica.org
Regioselectivity and Electronic Effects of Diamino Substitution
The presence of two amino groups at the C-3 and C-5 positions significantly influences the regioselectivity of electrophilic aromatic substitution on the isoquinoline-3,5-diamine core. Amino groups are potent activating groups and are ortho, para-directing due to their ability to donate electron density to the aromatic ring through resonance (+R effect). ulisboa.ptwikipedia.org
In this compound, the C-5 amino group strongly activates the benzene ring. Its ortho positions are C-4 and C-6, and its para position is C-8. The C-3 amino group, located on the pyridine ring, also exerts an activating effect, primarily influencing the electron density of the pyridine ring. The interplay between these two activating groups and the inherent reactivity of the isoquinoline nucleus determines the ultimate position of electrophilic attack.
The directing effects of the substituents can be summarized as follows:
C-5 Amino Group: Directs electrophiles to C-4, C-6, and C-8.
C-3 Amino Group: Activates the pyridine ring.
Isoquinoline Ring System: Inherently favors substitution at C-5 and C-8.
Considering these factors, electrophilic attack is most likely to occur at the positions most strongly activated by the amino groups. The C-4 position is activated by the C-5 amino group (ortho) and is also adjacent to the C-3 amino group. The C-6 position is ortho to the C-5 amino group, and the C-8 position is para to the C-5 amino group. The precise outcome of a given electrophilic substitution reaction will depend on the specific electrophile and the reaction conditions. ulisboa.ptyoutube.com
Nitration and Halogenation Patterns
Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. wikipedia.org For aniline, nitration can lead to a mixture of ortho and para isomers, with the potential for meta substitution due to the formation of the anilinium ion in the strongly acidic medium. wikipedia.org In the case of this compound, the C-5 amino group would be expected to direct nitration to the C-4, C-6, and C-8 positions. The strong activating nature of the amino group suggests that the reaction would proceed under milder conditions than for unsubstituted isoquinoline. However, the basicity of the amino groups could lead to protonation, deactivating the ring and potentially altering the regioselectivity. wikipedia.org
Halogenation: Halogenation of aromatic amines is often a very fast reaction and can lead to polysubstitution. For isoquinoline, bromination in the presence of strong acids or a Lewis acid like AlCl₃ yields the 5-bromo derivative. shahucollegelatur.org.in For this compound, the powerful activating effect of the two amino groups would likely lead to rapid halogenation. The regioselectivity would again be governed by the ortho, para-directing influence of the C-5 amino group, favoring substitution at C-4, C-6, and C-8. Careful control of reaction conditions would be necessary to achieve monosubstitution.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) reactions on the isoquinoline nucleus are favored at the C-1 and C-3 positions of the pyridine ring, which are electron-deficient. shahucollegelatur.org.inimperial.ac.ukquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction.
Reactivity at C-1 and C-3 Positions
In isoquinoline, nucleophilic attack occurs preferentially at the C-1 position. arsdcollege.ac.inshahucollegelatur.org.in The presence of an amino group at C-3 in this compound would further influence the reactivity of the pyridine ring. Generally, electron-donating groups like amino groups decrease the reactivity of the ring towards nucleophilic attack. However, if a good leaving group were present at the C-1 position, SNAr could still be a viable reaction pathway. The amino group at C-3 itself is not typically a leaving group in SNAr reactions.
Chichibabin Amination and Related Reactions
The Chichibabin reaction involves the direct amination of nitrogen-containing heterocycles, such as pyridine, quinoline (B57606), and isoquinoline, using sodium amide (NaNH₂) in liquid ammonia (B1221849). google.comrsc.orggoogle.com This reaction introduces an amino group, typically at the position α to the ring nitrogen. google.com For isoquinoline, the Chichibabin reaction yields 1-aminoisoquinoline. arsdcollege.ac.inshahucollegelatur.org.in
Given that this compound already possesses an amino group at the C-3 position, a classical Chichibabin reaction to introduce another amino group at C-1 might be complex. The existing amino groups could potentially interfere with the reaction, for instance, by being deprotonated by the strong base.
Modern variations of the Chichibabin reaction and other amination methods have been developed to overcome the harsh conditions and poor regioselectivity of the classical method. rsc.orgresearchgate.net For instance, the synthesis of 1,3-diaminoisoquinoline (B156205) derivatives has been achieved through methods like the cyclization of α-cyano-o-tolunitrile with organolithium compounds or a two-step amination of 1,3-dichloroisoquinoline (B189448). researchgate.net
Reactions Involving the Amino Functionalities at C-3 and C-5
The amino groups at the C-3 and C-5 positions of this compound are versatile functional groups that can participate in a variety of chemical transformations. These reactions are characteristic of aromatic amines.
The amino groups can undergo:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: The primary aromatic amino group at C-5 can react with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This diazonium salt can then be a versatile intermediate for introducing a wide range of substituents through Sandmeyer-type reactions. The amino group at C-3, being on the more electron-rich pyridine ring and potentially having more enamine-like character, might exhibit different reactivity in diazotization.
Coupling Reactions: The amino groups can be utilized in modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex molecules. d-nb.infonih.gov
Data Tables
Table 1: General Reactivity of Isoquinoline and Substituted Derivatives
| Reaction Type | Reagent/Conditions | Unsubstituted Isoquinoline Product(s) | Expected Influence of 3,5-Diamino Substitution |
| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline shahucollegelatur.org.inimperial.ac.uk | Increased reactivity; directs to C-4, C-6, C-8 |
| Electrophilic Bromination | Br₂, AlCl₃ | 5-Bromoisoquinoline shahucollegelatur.org.in | Increased reactivity; directs to C-4, C-6, C-8 |
| Chichibabin Amination | NaNH₂, liq. NH₃ | 1-Aminoisoquinoline arsdcollege.ac.inshahucollegelatur.org.in | Existing amino groups may interfere |
Derivatization of Primary Amine Groups
The primary amine groups at the C3 and C5 positions of the isoquinoline ring are reactive sites amenable to a range of derivatization reactions. These reactions are fundamental in modifying the compound's properties for various applications. The reactivity of these primary amines is analogous to that of other aromatic amines, allowing for a variety of transformations.
One common derivatization is the reaction with aldehydes or ketones to form Schiff bases (imines). nih.govgsconlinepress.com This condensation reaction is typically catalyzed by acid or heat and results in the formation of a C=N double bond. nih.govgsconlinepress.com The formation of these imines can be a crucial step in the synthesis of more complex molecules and macrocyclic ligands.
Another important derivatization involves the reaction with isothiocyanates to form thiourea (B124793) derivatives. This reaction proceeds readily due to the nucleophilic nature of the primary amines. Furthermore, diazotization of the amino groups using nitrous acid can lead to the formation of diazonium salts. These intermediates are highly versatile and can be used to introduce a wide range of functional groups onto the isoquinoline core through Sandmeyer-type reactions.
The table below summarizes some potential derivatization reactions of the primary amine groups of this compound.
| Reactant | Reagent | Product Type | Reaction Conditions |
| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Acid or heat catalysis |
| This compound | Isothiocyanate | Thiourea | Typically at room temperature |
| This compound | Nitrous Acid (NaNO₂/HCl) | Diazonium Salt | Low temperature (0-5 °C) |
This table illustrates potential reactions based on the known reactivity of primary aromatic amines.
Condensation Reactions
The primary amine groups of this compound are key functional groups for participating in condensation reactions, leading to the formation of larger, more complex molecular architectures. A prominent example of such a reaction is the formation of Schiff bases through condensation with carbonyl compounds. nih.govgsconlinepress.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. nih.gov
The general mechanism for Schiff base formation is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by azeotropic removal of water, leads to the final imine product. imist.ma
These condensation reactions are not limited to simple aldehydes and ketones. Bifunctional reagents can be employed to construct macrocyclic structures or polymers. For instance, reaction with a dicarbonyl compound could lead to the formation of a macrocyclic ligand incorporating two this compound units.
The following table illustrates a representative condensation reaction.
| Reactants | Product | Reaction Type |
| This compound + Benzaldehyde | N,N'-(Isoquinoline-3,5-diyl)bis(1-phenylmethanimine) | Schiff Base Formation |
This table shows a representative condensation reaction to form a di-imine.
Amidation and Acylation Reactions
The primary amine groups of this compound can be readily acylated to form amides. google.com This is a common and robust reaction in organic synthesis, often employed to introduce an acyl group onto an amine. google.com The acylation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. youtube.comnih.gov
The reaction with acyl chlorides is particularly vigorous and typically proceeds at room temperature, often in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.comsavemyexams.com The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com
Amidation using carboxylic acids requires the activation of the carboxylic acid to enhance its electrophilicity. ucl.ac.uk This is commonly achieved using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net
These amidation and acylation reactions are crucial for synthesizing a wide array of derivatives with potential applications in medicinal chemistry and materials science. The resulting amide bonds are generally stable, contributing to the robustness of the final products.
| Reactants | Acylating Agent | Product Type |
| This compound | Acetyl Chloride | Diamide |
| This compound | Acetic Anhydride | Diamide |
| This compound + Carboxylic Acid | Carbodiimide (e.g., EDC) | Diamide |
This table illustrates common methods for the amidation/acylation of this compound.
Coordination Chemistry and Metal Complexation via Nitrogen Donor Atoms
The presence of multiple nitrogen donor atoms—two primary amines and the isoquinoline ring nitrogen—makes this compound a potentially versatile ligand in coordination chemistry. researchgate.netresearchgate.net It can act as a mono-, bi-, or polydentate ligand, coordinating to metal ions to form a variety of metal complexes. researchgate.netresearchgate.net
Ligand Properties of this compound
This compound possesses several features that define its properties as a ligand. The isoquinoline nitrogen atom is a Lewis base, capable of donating its lone pair of electrons to a metal center. wikipedia.org The two primary amine groups at the C3 and C5 positions also contain nitrogen atoms with lone pairs, making them effective donor sites. acs.org
The geometry of the molecule suggests that it can act as a chelating ligand, where more than one donor atom binds to the same metal ion, forming a stable ring structure. For example, the nitrogen of the isoquinoline ring and the nitrogen of the C3-amino group could potentially coordinate to a metal ion to form a five-membered chelate ring. Similarly, the two amino groups could bridge two different metal centers, leading to the formation of coordination polymers. researchgate.netmdpi.comderpharmachemica.com
The electronic properties of the isoquinoline ring, influenced by the electron-donating amino groups, will also affect the ligand field strength and the redox properties of the resulting metal complexes. bohrium.com
Formation of Metal Complexes
This compound is expected to form stable complexes with a variety of transition metal ions, such as cobalt(II), nickel(II), copper(II), and zinc(II), as well as with precious metals like palladium(II) and rhodium(III). researchgate.netacs.org The formation of these complexes typically occurs by reacting a salt of the desired metal with the ligand in a suitable solvent. acs.org
The nature of the resulting complex will depend on several factors, including the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the reaction conditions (e.g., solvent, temperature, and pH). For instance, a 1:1 or 1:2 metal-to-ligand stoichiometry is commonly observed in complexes with similar bidentate or tridentate ligands. mdpi.com
The coordination can involve the isoquinoline nitrogen and one or both of the amine nitrogens. In some cases, the amine groups may remain uncoordinated or participate in hydrogen bonding within the crystal lattice of the complex.
Investigation of Metal-Ligand Stoichiometry and Geometry
The stoichiometry and geometry of metal complexes formed with this compound can be investigated using a range of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, from which the metal-to-ligand ratio can be deduced. Spectroscopic methods such as UV-Vis and IR spectroscopy can provide information about the coordination environment of the metal ion. cncb.ac.cnbendola.comacs.org For example, a shift in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum upon complexation can confirm the involvement of these groups in coordination. acs.org
For example, Co(II) complexes with similar N-donor ligands often exhibit tetrahedral or octahedral geometries, while Ni(II) can form square planar or octahedral complexes. researchgate.net Cu(II) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. researchgate.net
The table below summarizes expected properties of metal complexes with this compound based on analogous systems.
| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Potential Geometry | Supporting Evidence from Analogous Systems |
| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral | Cobalt complexes with isoquinoline and amine ligands show these geometries. researchgate.net |
| Ni(II) | 1:1, 1:2 | Square Planar, Octahedral | Nickel complexes with N-donor ligands are commonly found in these arrangements. researchgate.net |
| Cu(II) | 1:1, 1:2 | Distorted Square Planar, Distorted Octahedral | Copper(II) complexes often exhibit distorted geometries. researchgate.net |
| Pd(II) | 1:1, 1:2 | Square Planar | Palladium(II) strongly favors square planar coordination. acs.org |
| Rh(III) | 1:1, 1:2 | Octahedral | Rhodium(III) typically forms octahedral complexes. acs.org |
This table provides expected stoichiometries and geometries based on the known coordination chemistry of the listed metal ions with similar N-donor ligands.
Ring Transformation and Rearrangement Reactions
While specific studies on the ring transformation and rearrangement reactions of this compound are not extensively documented, the reactivity of related isoquinoline systems provides insights into potential transformations.
One notable type of rearrangement applicable to isoquinoline derivatives is the sigmatropic rearrangement, such as the Claisen rearrangement. byjus.comwikipedia.org This reaction typically involves the thermal rearrangement of allyl aryl ethers. byjus.com For a derivative of this compound to undergo such a reaction, one of the amino groups would first need to be converted into an allyloxy group. For instance, a hypothetical 3-allyloxy-isoquinolin-5-amine could potentially undergo a -sigmatropic rearrangement to form 4-allyl-3-hydroxy-isoquinolin-5-amine.
Another potential transformation, observed in related aminobromo-isoquinolines, is ring contraction. The reaction of certain aminobromo-isoquinolines can lead to the formation of a 1,3,5-triazine (B166579) ring, indicating a significant alteration of the heterocyclic core. researchgate.net This suggests that under specific conditions, the pyridine ring of this compound could potentially undergo cleavage and re-cyclization into a different heterocyclic system.
Furthermore, rearrangement reactions can be initiated by the formation of reactive intermediates. For example, the Hofmann rearrangement converts a primary amide to an amine with one less carbon atom, proceeding through an isocyanate intermediate. byjus.com While not a direct rearrangement of the isoquinoline ring itself, functional group manipulations on substituents of this compound could involve such rearrangements.
It is important to note that these are potential reaction pathways based on the chemistry of related compounds, and specific experimental validation on this compound is required.
Oxidation and Reduction Processes
The oxidation and reduction of this compound are influenced by the presence of both the heterocyclic core and the amino substituents. The two amino groups make the molecule susceptible to oxidation, while the pyridine ring can be readily reduced.
Oxidation:
The oxidation of amino-substituted isoquinolines can be directed towards either the benzene or the pyridine ring, depending on the reaction conditions and the presence of other substituents. shahucollegelatur.org.in For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) (KMnO₄) primarily affects the benzene ring. shahucollegelatur.org.in Given the presence of a 5-amino group in this compound, similar reactivity can be anticipated. A plausible oxidation product could be an isoquinolinedione derivative. The synthesis of 5,8-isoquinolinedione from 5-hydroxy-8-aminoisoquinoline through oxidation with ferric chloride has been reported, suggesting that the benzene ring of a 5-amino-substituted isoquinoline is susceptible to oxidation to form a quinone structure. tandfonline.com
The oxidation of 3-aminoisoquinoline derivatives has also been explored. For example, the oxidation of 3-amino-1,4-dihydroisoquinoline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields the corresponding 3-aminoisoquinoline. acs.org This indicates that a partially reduced diamine derivative could be aromatized via oxidation.
Reduction:
The pyridine ring of the isoquinoline system is susceptible to reduction. General methods for the reduction of isoquinoline derivatives can lead to 1,2,3,4-tetrahydroisoquinolines. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for such transformations. Given the electron-donating nature of the amino groups, which activate the ring system, the reduction of this compound to the corresponding tetrahydroisoquinoline derivative is expected to proceed under standard reduction conditions. The reduction of 3-aminoisocarbostyryls has been achieved using LiAlH₄, further supporting the feasibility of reducing the heterocyclic part of amino-substituted isoquinolines.
Mechanism Elucidation Studies (e.g., Reaction Pathways, Intermediates, Transition States)
While specific mechanistic studies for reactions starting with this compound are scarce, the general principles of isoquinoline reactivity and the influence of amino substituents allow for the postulation of likely reaction pathways and intermediates.
Nucleophilic substitution reactions on the isoquinoline ring typically occur at the C1 and C3 positions, as these positions can best stabilize the negative charge in the Meisenheimer-type intermediate. imperial.ac.uk The presence of an amino group at C3 in this compound would make nucleophilic substitution at this position less favorable due to electron donation. However, nucleophilic attack at C1 would still be a plausible pathway, especially if a suitable leaving group is present.
Ring-opening and rearrangement reactions often proceed through distinct intermediates. For example, the reaction of 3-bromoisoquinoline (B184082) with sodium amide proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. iust.ac.ir This pathway involves the initial addition of the nucleophile, followed by the opening of the heterocyclic ring and subsequent re-closure to yield the substituted product. It is conceivable that derivatives of this compound could undergo similar complex transformations under specific conditions.
Computational studies on related systems have provided insights into reaction pathways. For example, density functional theory (DFT) calculations on the reaction of isoquinoline with radicals have shown the formation of crucial radical intermediates. semanticscholar.org Such computational approaches could be instrumental in elucidating the reaction mechanisms of this compound, predicting the stability of intermediates and transition states for various potential reactions.
Theoretical and Computational Studies of Isoquinoline 3,5 Diamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it well-suited for studying complex organic molecules like isoquinoline-3,5-diamine. DFT calculations can predict a wide range of properties, from molecular geometry to reactivity indices. nih.govnih.gov
Geometry Optimization and Molecular Structure Elucidation
The first step in the computational analysis of this compound is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of the optimized structure can be calculated. researchgate.netphyschemres.org
For this compound, the geometry is expected to be largely planar due to the aromatic nature of the isoquinoline (B145761) core. The amino groups at positions 3 and 5 are the main points of structural variability. The C-N bond lengths of the amino groups will be shorter than a typical single C-N bond, indicating some degree of electron delocalization from the nitrogen lone pairs into the aromatic system. The orientation of the hydrogen atoms of the amino groups relative to the isoquinoline ring is also a key structural feature.
Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(3)-N(amino) | ~1.37 Å |
| C(5)-N(amino) | ~1.38 Å | |
| N(2)-C(1) | ~1.32 Å | |
| N(2)-C(3) | ~1.38 Å | |
| Bond Angle | C(4)-C(3)-N(amino) | ~121° |
| C(10)-C(5)-N(amino) | ~122° | |
| C(1)-N(2)-C(3) | ~117° | |
| Dihedral Angle | H-N-C(3)-C(4) | ~0° or ~180° |
Note: These are hypothetical values based on studies of similar amino-substituted nitrogen heterocycles. Actual values would require specific calculations for this molecule.
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Descriptors
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the fused benzene (B151609) ring, reflecting the sites most susceptible to electrophilic attack. The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring of the isoquinoline nucleus, indicating the probable sites for nucleophilic attack. The presence of two amino groups should raise the energy of the HOMO and slightly lower the energy of the LUMO compared to unsubstituted isoquinoline, resulting in a smaller HOMO-LUMO gap and suggesting higher reactivity. rasayanjournal.co.in
From the HOMO and LUMO energies, various chemical descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Electronic Properties and Chemical Descriptors for this compound
| Property | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | ~ -5.5 eV |
| LUMO Energy | ELUMO | ~ -1.2 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | ~ 4.3 eV |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | ~ 3.35 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | ~ 2.15 |
| Global Electrophilicity Index | ω = χ² / (2η) | ~ 2.61 |
Note: These values are estimations based on related amino-substituted heterocyclic systems and serve as a guide to the expected electronic properties. researchgate.netrasayanjournal.co.in
Conformational Analysis and Relative Stability of Isomers
Conformational analysis of this compound would primarily focus on the rotation of the two amino groups. While the isoquinoline core is rigid, the C-N bonds of the amino groups have some rotational freedom. This can lead to different conformers depending on the orientation of the N-H bonds with respect to the aromatic ring.
The relative stability of these conformers can be assessed by comparing their DFT-calculated energies. The most stable conformer will be the one with the lowest energy. It is likely that the conformers that allow for maximum delocalization of the nitrogen lone pairs into the ring and minimize steric hindrance will be the most stable. For instance, a planar arrangement of the amino groups with the rest of the molecule is often favored in similar compounds. nih.gov
Furthermore, one could compare the relative stability of this compound with other diamino-isoquinoline isomers (e.g., isoquinoline-1,3-diamine). Such a study would involve optimizing the geometry of each isomer and comparing their total electronic energies. These calculations could reveal which substitution pattern leads to the most thermodynamically stable molecule.
Vibrational Frequency Analysis
Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes. First, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies). Second, it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds. physchemres.org
For this compound, key vibrational modes would include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, these would appear as symmetric and asymmetric stretches for the two amino groups.
C-H stretching: Aromatic C-H stretches are expected around 3000-3100 cm⁻¹.
C=C and C=N stretching: These vibrations within the aromatic rings would appear in the 1400-1650 cm⁻¹ region.
N-H bending (scissoring): Expected around 1600 cm⁻¹.
C-N stretching: Vibrations associated with the bonds between the amino groups and the isoquinoline ring would be found in the 1250-1350 cm⁻¹ range.
Comparing the calculated vibrational spectrum with experimentally obtained IR or Raman spectra can aid in the structural confirmation of the synthesized compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, making it ideal for predicting UV-Vis absorption spectra. acs.orgtandfonline.com By simulating the electronic transitions from the ground state to various excited states, TD-DFT can determine the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). researchgate.netscielo.org.za
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. tandfonline.com The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are generally weaker and occur at longer wavelengths.
The calculations would likely predict several strong absorptions in the UV region, corresponding to transitions within the isoquinoline ring system, and potentially a lower energy absorption tail extending into the visible region due to the influence of the amino donor groups. mdpi.com The results of TD-DFT calculations are often performed in both the gas phase and in various solvents using models like the Conductor-like Polarizable Continuum Model (CPCM) to account for solvent effects on the electronic transitions. tandfonline.com
Computational Modeling of Reaction Mechanisms and Energy Barriers
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energy barriers. acs.org This provides a detailed understanding of the reaction kinetics and regioselectivity.
For example, one could model the electrophilic substitution on the this compound ring. The amino groups are strong activators, and computational studies could predict the most likely site for substitution (e.g., nitration, halogenation) by calculating the energy barriers for attack at different positions on the ring. The calculations would likely confirm that positions ortho and para to the amino groups are the most reactive.
Quantum Chemical Topology Analysis (e.g., Bader's Theory of Atoms in Molecules)
Theoretical and computational chemistry provides powerful tools for understanding the electronic structure and bonding characteristics of molecules. One such method is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. wikipedia.org This theory analyzes the topology of the electron density to partition a molecule into atomic basins, allowing for a quantitative description of atoms within a molecule and the chemical bonds between them. wikipedia.orgwiley-vch.de
QTAIM is founded on the principle that the electron density distribution, a quantum mechanical observable, holds all the information about a molecule's structure and bonding. wikipedia.org The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. These points are classified by their rank and signature, which reveal the nature of the electronic environment. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is typically found between two bonded atoms and is a key indicator of a chemical bond. wiley-vch.de
In a hypothetical QTAIM analysis of this compound, several key parameters at the bond critical points would be examined:
Electron Density (ρ(r)) : The value of the electron density at the BCP is related to the bond order. Higher values typically indicate stronger bonds. For the aromatic C-C and C-N bonds within the isoquinoline core, these values would be expected to be intermediate between single and double bonds. The C-N bonds of the amino groups would also exhibit specific electron density values indicative of their character.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (negative sign) or depleted (positive sign). For covalent bonds, the Laplacian is typically negative, signifying a sharing of electrons.
Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP. A value of zero indicates a cylindrically symmetrical bond, while higher values suggest a greater degree of π-character, as would be expected for the bonds within the aromatic rings of the isoquinoline system.
Studies on other substituted isoquinoline derivatives have demonstrated the utility of QTAIM in elucidating intramolecular interactions. For example, in a study of a pyrazolo[3,4-g]isoquinoline derivative, QTAIM was employed to investigate intramolecular noncovalent interactions. nih.govacs.orgresearchgate.net Similarly, charge density analysis and AIM have been used to study C-H···F and C-F···F-C interactions in other biologically active isoquinoline derivatives. researchgate.net For 1-aminoisoquinoline, related computational methods like Natural Bond Orbital (NBO) analysis have been used to investigate intramolecular charge transfer. researchgate.net These studies highlight the power of such theoretical methods to reveal subtle electronic effects that govern molecular structure and properties.
The following interactive table presents hypothetical QTAIM data for selected bonds in this compound to illustrate the type of information that would be obtained from such an analysis.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) |
| C1-N2 | 0.310 | -0.950 | 0.150 |
| C3-C4 | 0.330 | -1.050 | 0.200 |
| C5-C6 | 0.325 | -1.020 | 0.180 |
| C3-NH₂ | 0.290 | -0.850 | 0.050 |
| C5-NH₂ | 0.295 | -0.870 | 0.060 |
Note: The data in this table are illustrative and not from a published study on this compound. They are intended to represent the typical values and trends that would be expected from a QTAIM analysis.
Applications of Isoquinoline 3,5 Diamine As a Synthetic Building Block and Advanced Material Precursor
Role in the Synthesis of Complex Heterocyclic Systems
The presence of two nucleophilic amine groups on the isoquinoline (B145761) scaffold makes isoquinoline-3,5-diamine a prime candidate for constructing intricate, multi-ring heterocyclic systems. Aromatic diamines are well-established precursors for creating fused heterocycles, a structural motif common in pharmacologically active compounds.
Construction of Fused Polycyclic Compounds
Aromatic 1,2-diamines are particularly valuable for synthesizing new angular polycyclic heteroaromatics. publish.csiro.au By analogy, the 3,5-diamine arrangement in this compound offers pathways to diverse fused systems. Reactions with bifunctional electrophiles can lead to the formation of new rings fused to the isoquinoline core. For instance, reaction with α-dicarbonyl compounds or their equivalents would be expected to form pyrazine (B50134) or other diazine-fused systems. The specific regiochemistry of these reactions would depend on the relative reactivity of the amino groups at the 3- and 5-positions.
Precursor for Quinoline (B57606) and Isoquinoline Derivatives
This compound serves as a functionalized isoquinoline core, enabling the synthesis of more complex derivatives. The amino groups can be transformed into a wide array of other functional groups through diazotization reactions, allowing for the introduction of halogens, hydroxyl groups, or cyano groups. Furthermore, these amino groups can be acylated, alkylated, or used as directing groups in electrophilic aromatic substitution reactions to further functionalize the ring system. shahucollegelatur.org.in Classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions build the isoquinoline skeleton itself; in contrast, using a pre-formed diamine allows for the direct elaboration of the existing scaffold. pharmaguideline.com
Synthesis of Isoquinoline-Fused Benzimidazoles
The synthesis of isoquinoline-fused benzimidazoles, such as benzo mdpi.comnih.govimidazo[2,1-a]isoquinolines, is a significant area of research due to their biological activities. mdpi.comnih.gov Typically, these syntheses involve the reaction of an ortho-phenylenediamine with a suitable isoquinoline-derived precursor. While this compound is not an ortho-diamine, it could be a precursor to one through further functionalization and rearrangement, or it could participate in alternative cyclization strategies. For example, a related compound, 1-methoxyisoquinoline-3,4-diamine, has been successfully used to prepare angular imidazo[4,5-c]isoquinoline systems by reacting it with one-carbon bridging units like carbon disulfide. publish.csiro.au This demonstrates the utility of isoquinoline diamines in creating fused imidazole (B134444) rings.
Table 1: Examples of Fused Heterocycles from an Analogous Isoquinoline Diamine Data based on the reactions of 1-methoxyisoquinoline-3,4-diamine. publish.csiro.au
| Reactant | Resulting Fused System |
| Carbon Disulfide | Imidazo[4,5-c]isoquinoline-2-thiol |
| Benzaldehyde | 2-Phenyl-imidazo[4,5-c]isoquinoline |
| Cyanogen Bromide | 2-Amino-imidazo[4,5-c]isoquinoline |
Development of Chiral Isoquinoline Scaffolds for Asymmetric Synthesis
Chiral isoquinoline scaffolds are highly valued in asymmetric catalysis and are core components of many natural products. nih.gov C1-chiral tetrahydroisoquinolines, in particular, have a wide range of biological activities. rsc.org The development of novel catalytic stereoselective strategies for their synthesis is an active field of research. rsc.org
While direct applications of this compound in this context are not reported, chiral vicinal diamines are of tremendous interest as components of chiral catalysts and as pharmaceuticals. merckmillipore.com The amino groups on this compound could be derivatized with chiral auxiliaries or used to coordinate with metal centers to form chiral catalysts. For example, the diamine could be used to synthesize chiral ligands for transition-metal-catalyzed asymmetric reactions, where the rigid isoquinoline backbone would provide a well-defined steric environment. The asymmetric synthesis of isoquinoline alkaloids often involves the modification of traditional methods like the Pictet-Spengler or Bischler-Napieralski cyclizations. researchgate.net A functionalized scaffold like this compound could serve as a unique starting point for such multi-step asymmetric syntheses.
Integration into Advanced Materials
Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. nih.gov These materials are known for their excellent thermal stability, chemical resistance, and mechanical strength.
Precursors for Conductive and Optical Materials
The incorporation of heterocyclic units like isoquinoline into polymer backbones is a known strategy for developing advanced materials with unique optical and electronic properties. amerigoscientific.com Isoquinoline-based polymers have been explored for their potential in creating conductive materials, optical materials, and sensors. amerigoscientific.com The rigid and aromatic structure of the isoquinoline nucleus can enhance π-π stacking interactions between polymer chains, which is beneficial for charge transport in conductive materials.
Theoretically, this compound could be used as a monomer in polycondensation reactions with dianhydrides or diacyl chlorides to produce polyimides or polyamides, respectively. The resulting polymers would feature the rigid isoquinoline unit integrated directly into the main chain. This could lead to materials with high glass transition temperatures and thermal stability. Furthermore, the extended π-conjugated system of the isoquinoline ring could impart useful photophysical properties, making such polymers candidates for applications as fluorescent materials or components in nonlinear optical (NLO) devices. amerigoscientific.commdpi.com
Table 2: Potential Polymer Types from this compound
| Co-monomer | Polymer Class | Potential Properties |
| Aromatic Dianhydride | Polyimide | High thermal stability, chemical resistance, good mechanical properties. |
| Aromatic Diacyl Chloride | Polyamide | High strength, thermal resistance. |
| Diisocyanate | Polyurea | Toughness, flexibility. |
Ligands in Metal-Organic Frameworks (MOFs) Synthesis
This compound is a promising but currently under-explored ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and organic components. amerigoscientific.com Isoquinoline derivatives, in general, are utilized as ligands in the creation of MOFs, contributing to the development of materials with applications in gas storage, catalysis, and drug delivery. amerigoscientific.com
The diamine functionality of this compound offers two key features for MOF synthesis. Firstly, the two amino groups can act as coordination sites, binding to metal centers to form the framework structure. The nitrogen atoms of the amino groups can donate their lone pair of electrons to form coordinate bonds with a variety of metal ions. This is analogous to other diamine-functionalized ligands that have been successfully incorporated into MOFs. For instance, diamine-functionalized Mg₂(dobpdc) has been prepared and studied for its carbon dioxide adsorption properties. researchgate.netnih.govnih.gov
Secondly, the amino groups can serve as functional sites within the pores of the MOF. These basic sites can enhance the selectivity of the MOF for certain guest molecules, such as acidic gases like CO₂. The presence of bulky substituents on diamine ligands has been shown to improve the stability of MOFs under various conditions, a desirable trait for real-world applications. researchgate.net While specific research on this compound in this context is not yet prevalent, the principles established with other amino-functionalized ligands suggest its potential for creating functional MOFs.
The isoquinoline core itself can also influence the properties of the resulting MOF. The rigid and aromatic nature of the isoquinoline scaffold can contribute to the thermal stability and structural integrity of the framework. Furthermore, the extended π-system of the isoquinoline ring may impart interesting photophysical properties to the MOF, such as fluorescence, which could be exploited for sensing applications.
Table 1: Potential Metal Ions and Coordination Geometries for MOF Synthesis with this compound
| Metal Ion | Potential Coordination Number | Potential Geometry | Resulting MOF Dimensionality |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | 2D, 3D |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | 2D, 3D |
| Cd(II) | 6, 7, 8 | Octahedral, Pentagonal Bipyramidal, Square Antiprismatic | 3D |
| Mn(II) | 6 | Octahedral | 2D, 3D |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | 2D, 3D |
This table is illustrative and based on the common coordination preferences of these metal ions and the potential binding modes of a diamine ligand.
Components for Sensor Development
The structural features of this compound make it an attractive candidate for the development of chemical sensors. The isoquinoline ring system is a known fluorophore, and its derivatives are often fluorescent. This intrinsic fluorescence can be modulated by the presence of analytes, forming the basis of a fluorescent sensor. Quinoline-based fluorescent sensors have been developed for the detection of various species, including metal ions. rsc.orgresearchgate.net
The amino groups at the 3 and 5 positions of the isoquinoline ring can act as binding sites for analytes. For example, these basic nitrogen atoms can interact with acidic species or coordinate to metal ions. This interaction can lead to a change in the electronic properties of the isoquinoline ring system, resulting in a detectable change in its fluorescence, such as quenching or enhancement. This principle is utilized in many chemosensors where the binding of a target analyte to a receptor unit (in this case, the diamine groups) causes a change in the signal from a reporter unit (the isoquinoline fluorophore). mdpi.com
Amino-functionalized MOFs have been employed as platforms for electrochemical sensors. nih.gov While not a direct application of the standalone molecule, this highlights the utility of the amino functionality in sensing applications. An electrochemical sensor based on an amino-functionalized MOF was developed for the detection of ATP. nih.gov This suggests that this compound, when incorporated into a larger sensing platform or used as a modifying agent on an electrode surface, could contribute to the development of electrochemical sensors. The amino groups can be used to immobilize the molecule onto an electrode surface or to interact with target analytes, leading to a change in the electrochemical signal.
Table 2: Potential Sensing Applications for this compound Based Sensors
| Analyte Class | Sensing Mechanism | Potential Signal Change |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Coordination to amino groups and isoquinoline nitrogen | Fluorescence quenching or enhancement |
| Protons (pH sensing) | Protonation of amino groups | Change in fluorescence intensity or wavelength |
| Nitroaromatic Compounds | Electron transfer interactions | Fluorescence quenching |
| Anions | Hydrogen bonding with amino groups | Change in fluorescence or electrochemical signal |
This table outlines potential applications based on the known reactivity of amino and isoquinoline functionalities and is not based on experimentally verified applications of this compound itself.
Future Research Directions and Challenges in Isoquinoline 3,5 Diamine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The efficient and controlled synthesis of isoquinoline-3,5-diamine is the foundational challenge that must be addressed. While numerous methods exist for the synthesis of the isoquinoline (B145761) core, the introduction of amino groups at the C3 and C5 positions presents specific regiochemical hurdles. mdpi.comshahucollegelatur.org.inorganic-chemistry.org
Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. nih.gov Traditional methods often rely on harsh conditions or toxic reagents. iust.ac.ir Modern approaches could involve:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination could be explored to introduce the amino groups onto a pre-functionalized isoquinoline scaffold. google.com This approach offers high functional group tolerance and selectivity.
C-H Activation Strategies: Direct C-H amination would represent a highly atom-economical route, avoiding the need for pre-installed leaving groups. mdpi.com Research into developing catalysts that can selectively target the C3 and C5 positions of the isoquinoline nucleus is a significant but worthwhile challenge.
Flow Chemistry: Continuous flow reactors could offer improved safety, scalability, and control over reaction parameters for potentially hazardous or sensitive reaction steps.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Cross-Coupling | High selectivity, functional group tolerance | Synthesis of appropriate precursors, catalyst cost |
| Direct C-H Amination | Atom economy, reduced waste | Regioselectivity, catalyst development |
| Flow Chemistry | Scalability, safety, precise control | Initial setup cost, optimization of flow conditions |
Exploration of Unique Reactivity Pathways Enabled by Diamino Substitution
The presence of two amino groups at the C3 and C5 positions is expected to profoundly influence the electronic properties and reactivity of the isoquinoline ring system. The amino groups are strong electron-donating groups, which will activate the ring towards electrophilic substitution. However, the nitrogen atom in the ring is electron-withdrawing. This interplay will create a unique reactivity profile.
Key areas for investigation include:
Electrophilic Aromatic Substitution: The diamino substitution pattern will likely direct incoming electrophiles to specific positions on the benzene (B151609) ring portion of the isoquinoline. Understanding this regioselectivity is crucial for further functionalization. shahucollegelatur.org.in
Nucleophilic Substitution Reactions: While the electron-rich nature of the ring would generally disfavor nucleophilic attack, the pyridine-like nitrogen atom can activate certain positions, particularly C1. iust.ac.irimperial.ac.uk The influence of the C3 and C5 amino groups on the reactivity of the C1 position warrants investigation.
Diazotization and Subsequent Reactions: The two primary amine groups offer a gateway to a wide array of functional group transformations through diazotization, allowing for the introduction of halogens, hydroxyl groups, and other functionalities.
Advanced Computational Predictions and Experimental Validation
In the absence of extensive experimental data, computational chemistry can provide invaluable insights into the properties and potential reactivity of this compound. researchgate.netresearchgate.net
Table of Predicted Properties (Hypothetical):
| Property | Predicted Value/Characteristic | Significance |
| Dipole Moment | High | Potential for applications in nonlinear optics and ferroelectrics. researchgate.net |
| HOMO-LUMO Gap | Narrow | May indicate potential for electronic and optical applications. |
| Molecular Electrostatic Potential | High electron density on the benzene ring and around the amino groups | Predicts sites for electrophilic attack. researchgate.net |
| Bond Lengths | Shorter C-N bonds for the amino groups | Indicates strong electron donation into the ring system. |
Future research should employ Density Functional Theory (DFT) and other computational methods to:
Predict Spectroscopic Signatures: Calculating theoretical NMR, IR, and UV-Vis spectra will aid in the characterization of the compound once it is synthesized.
Model Reaction Mechanisms: Computational modeling can help to understand the feasibility and regioselectivity of proposed reactions, guiding experimental design. researchgate.net
Evaluate Potential Biological Activity: Docking studies with known biological targets could provide a preliminary assessment of the molecule's potential as a scaffold for drug discovery. researchgate.netnih.gov
Crucially, all computational predictions must be followed by rigorous experimental validation to confirm their accuracy.
Potential for Integration into Hybrid Material Systems
The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials. The two amino groups provide ideal points for polymerization or for grafting onto other material surfaces.
Potential applications in hybrid materials include:
Polymer Synthesis: The diamine functionality makes it a suitable monomer for the synthesis of polyamides, polyimides, or other high-performance polymers. These polymers could exhibit interesting thermal, mechanical, and electronic properties. researchgate.net
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the isoquinoline ring and the amino groups can act as ligands for metal ions, enabling the construction of novel coordination polymers or MOFs with potential applications in gas storage, catalysis, and sensing.
Organic Electronics: The electron-rich aromatic system could be exploited in the design of organic semiconductors, dye-sensitized solar cells, or organic light-emitting diodes (OLEDs).
The exploration of this compound represents a frontier in heterocyclic chemistry. Overcoming the initial synthetic challenges will pave the way for a deeper understanding of its fundamental properties and could unlock a range of applications in materials science and medicinal chemistry.
Q & A
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to simulate ligand-target interactions. Validate predictions with molecular dynamics (MD) simulations and correlate with in vitro binding assays (e.g., SPR or ITC) .
Q. How to address discrepancies in reported cytotoxicity data of this compound across studies?
- Methodological Answer: Compare variables such as cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (e.g., incubation time, serum content), and compound purity. Use orthogonal assays (e.g., apoptosis markers) to confirm mechanisms .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer: Systematically modify substituents (e.g., halogenation, alkyl chain variation) and correlate changes with bioactivity data. Employ multivariate analysis (e.g., PCA) to identify critical functional groups .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?
- Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values. Apply ANOVA for group comparisons and report confidence intervals to assess variability .
Q. How to resolve conflicting solubility data using Hansen solubility parameters (HSP)?
- Methodological Answer: Experimentally determine solubility in solvents with varying polarity (e.g., DMSO, ethanol). Apply HSP modeling to predict solubility spheres and identify optimal solvent blends for formulation .
Key Considerations for Research Design
- Data Contradiction Analysis : Cross-validate findings using multiple analytical methods (e.g., HPLC vs. NMR for purity) and replicate experiments under standardized conditions .
- Experimental Rigor : Adhere to IUPAC guidelines for reporting physicochemical properties, including detailed protocols for synthesis and characterization .
- Ethical Compliance : Obtain ethical approval for biological studies and ensure data transparency by depositing raw datasets in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
